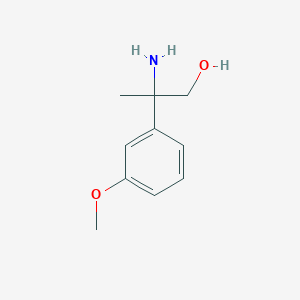

2-Amino-2-(3-methoxyphenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHUPWWQYBLMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Amino 2 3 Methoxyphenyl Propan 1 Ol and Its Analogs

General Synthetic Routes to β-Amino Alcohols

The construction of the β-amino alcohol framework can be achieved through various synthetic strategies. These methods primarily involve the formation of the key carbon-carbon and carbon-nitrogen bonds.

Amination Reactions of Precursors

One of the most direct methods for synthesizing β-amino alcohols is through the amination of suitable precursors. A common approach involves the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org This method is often highly regioselective, with the amine attacking the less sterically hindered carbon of the epoxide ring. organic-chemistry.org Various catalysts, including Lewis acids like zinc(II) perchlorate (B79767) and scandium(III) triflates, can be employed to facilitate this reaction, often under mild and solvent-free conditions. organic-chemistry.org

Another strategy involves the C-H amination of alcohols. nih.govacs.org Radical-mediated approaches, for instance, can utilize imidates as radical relay chaperones to direct the amination to the β-carbon of an alcohol. organic-chemistry.org This method allows for the net incorporation of an ammonia (B1221849) equivalent at the desired position. organic-chemistry.org

The "borrowing hydrogen" or "hydrogen autotransfer" strategy has also emerged as a powerful tool for C-N bond formation. In this process, a transition-metal catalyst temporarily oxidizes an alcohol to an aldehyde, which then reacts with an amine to form an imine. The same catalyst then reduces the imine to the corresponding amine, effectively forming a new C-N bond. acs.orgrsc.org This atom-economical process often utilizes catalysts based on iridium or ruthenium. acs.orgrsc.org Nickel-catalyzed monoamination of 1,2-diols also provides a route to β-amino alcohols. acs.org

Reduction Methodologies for Carbonyl Derivatives

The reduction of carbonyl compounds is a cornerstone of organic synthesis and provides a versatile route to β-amino alcohols. The reduction of α-amino ketones or their derivatives is a common strategy. rsc.orgrsc.org Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently used for this transformation. rsc.orgpressbooks.pub The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly when chiral centers are present. acs.orgnih.gov

Reductive amination of β-hydroxy ketones offers another pathway. This one-pot procedure involves the in-situ formation of an imine or enamine from a β-hydroxy ketone and an amine, followed by reduction. rsc.org

Furthermore, the reduction of α-amino acids and their derivatives, such as esters, provides a direct route to chiral β-amino alcohols, leveraging the readily available chiral pool of natural amino acids. rsc.orgdiva-portal.org

Multi-Component Coupling Reactions (e.g., three-component couplings)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.govacs.org For the synthesis of β-amino alcohols, a three-component reaction involving an amine, a ketone, and a source of a hydroxymethyl radical can be employed. acs.orgacs.org For example, a system utilizing TiCl₃/t-BuOOH can generate hydroxymethyl radicals from methanol, which then add to an in-situ formed imine. acs.org

Another example is the Passerini reaction, which can be adapted to produce β-amino alcohols. nih.gov Photoredox catalysis has also enabled novel multi-component reactions for the synthesis of β-amino alcohols. gaylordchemical.com

Stereoselective Synthesis of Enantiopure 2-Amino-2-(3-methoxyphenyl)propan-1-ol

The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure β-amino alcohols is of paramount importance.

Asymmetric Catalysis in C-N and C-C Bond Formation (e.g., asymmetric reduction)

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of β-amino alcohols. Asymmetric hydrogenation of α-amino ketones, using chiral catalysts, is a well-established method. rsc.org For instance, iridium-catalyzed asymmetric hydrogenation of α-dibenzylamino β-ketoesters can produce chiral β-hydroxy α-amino derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Asymmetric transfer hydrogenation is another effective technique. rsc.org Chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been developed to provide β-amino alcohols with vicinal stereocenters. organic-chemistry.orgwestlake.edu.cn This method proceeds through a radical-polar crossover mechanism involving an α-amino radical. organic-chemistry.org

Furthermore, enantioselective radical C-H amination of alcohols has been achieved using a multi-catalytic strategy involving a photocatalyst and a chiral copper catalyst. nih.govresearchgate.net This approach allows for the direct conversion of achiral alcohols into chiral β-amino alcohols.

| Catalytic System | Reaction Type | Key Features |

| Iridium/f-phamidol | Asymmetric Hydrogenation | Dynamic kinetic resolution of aryl α-dibenzylamino β-ketoesters. rsc.org |

| Chiral Chromium Catalyst | Asymmetric Cross Aza-Pinacol Coupling | Radical-polar crossover mechanism; high diastereo- and enantioselectivity. organic-chemistry.orgwestlake.edu.cn |

| Iridium/Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Highly efficient for the synthesis of chiral β-amino α-tertiary alcohols. acs.org |

| Photocatalyst/Chiral Copper Catalyst | Radical C-H Amination | Enantioselective and regioselective amination of alcohols. nih.govresearchgate.net |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ingentaconnect.com After the desired transformation, the auxiliary is removed, yielding the enantiopure product.

The use of chiral auxiliaries derived from amino acids, such as Evans oxazolidinones, is a common strategy in asymmetric aldol (B89426) reactions to produce β-hydroxy carbonyl compounds, which can then be converted to β-amino alcohols. ingentaconnect.com

Sulfinimines (N-sulfinyl imines), which contain a chiral sulfinyl group, are valuable electrophiles for the asymmetric synthesis of β-amino alcohols. acs.org The addition of nucleophiles to sulfinimines proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. The resulting N-sulfinyl β-amino compounds can be readily deprotected to afford the desired enantiopure β-amino alcohols.

Another approach involves the use of a catalytically formed chiral auxiliary. acs.org In this strategy, an achiral starting material is converted into a chiral intermediate through an asymmetric catalytic reaction. This newly formed chiral center then directs a subsequent diastereoselective transformation. acs.org

| Chiral Auxiliary | Reaction Type | Stereocontrol Mechanism |

| Evans Oxazolidinones | Asymmetric Aldol Reaction | Steric hindrance from the auxiliary directs the approach of the electrophile. ingentaconnect.com |

| N-Sulfinyl Imines | Nucleophilic Addition | The chiral sulfinyl group directs the facial selectivity of the nucleophilic attack. acs.org |

| Catalytically Formed Chiral Oxazolidine (B1195125) | Diastereoselective Hydrogenation | A transient chiral auxiliary is formed in situ to direct the stereochemistry of a subsequent reaction. acs.org |

Enzymatic and Biocatalytic Transformations

Biocatalytic methods are increasingly favored for the synthesis of chiral compounds due to their high enantioselectivity and mild reaction conditions. nih.gov Enzymes, particularly lipases and transaminases, have demonstrated significant potential in the stereoselective synthesis of vicinal amino alcohols. rsc.orgrsc.org

Lipase-Catalyzed Resolutions: Lipases are widely used for the kinetic resolution of racemic β-amino alcohols. For instance, lipase (B570770) from Candida rugosa has been used to catalyze the ring-opening of epoxides with amines, yielding β-amino alcohols with 70%-90% yields. researchgate.net Similarly, lipase TL IM from Thermomyces lanuginosus has been employed in continuous-flow reactors for efficient β-amino alcohol synthesis under benign conditions (35 °C). researchgate.net Burkholderia cepacia lipase has shown very high enantioselectivity (E >200) in the transesterification of β-amino alcohols. rsc.org

Transaminase-Catalyzed Synthesis: Transaminases are utilized for the stereoselective synthesis of chiral amines from ketones. google.com This method involves the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. For example, an (S)-transaminase has been used to produce (S)-1-methoxy-2-aminopropane from methoxyacetone (B41198) with an enantiomeric excess (ee) of greater than 99%. google.com This approach is applicable to the synthesis of aryl-substituted amino alcohols by using a corresponding keto-alcohol precursor.

Below is a table summarizing various enzymatic approaches for β-amino alcohol synthesis.

| Enzyme | Reaction Type | Substrates | Key Findings |

| Lipase TL IM | Aminolysis | Epoxides, Amines | High efficiency in continuous-flow reactor. researchgate.net |

| Aspergillus Oryzae Lipase | One-pot synthesis | Aromatic phenols, Epichlorohydrin, Amines | Environmentally friendly, excellent yields. researchgate.net |

| Candida rugosa Lipase | Ring-opening of epoxides | Epoxides, Amines | 70%-90% yields in diisopropyl ether. researchgate.net |

| Burkholderia cepacia Lipase | Kinetic resolution | Racemic β-amino alcohols | High enantioselectivity (E > 200). rsc.org |

| (S)-Transaminase | Asymmetric synthesis | Ketones, Amine donors | High ee (>99%) for chiral amine products. google.com |

Diastereomeric Resolution Techniques (e.g., diastereomeric salt formation)

Diastereomeric resolution is a classical and widely used method for separating enantiomers. acs.org This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orgrsc.org

The process typically involves the following steps:

Salt Formation: A racemic base, such as this compound, is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form diastereomeric salts. libretexts.org

Separation: The diastereomeric salts are separated based on differences in their solubility through fractional crystallization. libretexts.org The mixture is recrystallized until there is no further change in the optical rotation, indicating the isolation of a pure diastereomer. libretexts.org

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong acid or base to break the salt and liberate the pure enantiomer of the original compound. libretexts.org

This method is scalable and applicable to any compound with an acidic or basic functional group. rsc.org The choice of resolving agent and solvent system is crucial for achieving efficient separation.

| Chiral Resolving Agent | Target Compound Type | Separation Method | Key Principle |

| Chiral Acids | Racemic Bases | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.org |

| Chiral Bases | Racemic Acids | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.org |

| Chiral Alcohols | Racemic Acids | Chromatography | Formation of diastereomeric esters with different chromatographic behavior. |

Synthesis of Structurally Related β-Amino Alcohols with Methoxyaryl Moieties (e.g., from p-anisaldehyde, 4'-methoxyacetophenone)

The synthesis of β-amino alcohols with methoxyaryl groups often starts from readily available aromatic aldehydes and ketones.

From 4'-Methoxyacetophenone: Starting from 4'-methoxyacetophenone, a typical synthetic pathway involves the formation of an α-haloketone, which can then be converted to an epoxide or an aziridine. The subsequent ring-opening with an appropriate nucleophile (e.g., an amine or azide (B81097) followed by reduction) yields the β-amino alcohol. Alternatively, asymmetric reduction of the ketone to a chiral alcohol, followed by conversion of the hydroxyl group to an amino group (e.g., via a Mitsunobu reaction), can provide the enantiomerically pure product.

A more recent approach involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which provides a modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method addresses the challenges of chemo- and stereoselectivity by using strongly electron-withdrawing protecting groups to control the reduction potential of the imines. westlake.edu.cn

Stereochemistry and Chiral Applications of 2 Amino 2 3 Methoxyphenyl Propan 1 Ol

Control of Enantiomeric and Diastereomeric Purity in Synthesis

The synthesis of vicinal amino alcohols with high levels of enantiomeric and diastereomeric purity is a cornerstone of modern organic chemistry. rsc.org Achieving this control is critical as the biological activity of such molecules is often dependent on their specific stereochemistry. General strategies to produce enantiopure amino alcohols include:

Resolution of Racemates: This classical approach involves separating a racemic mixture of the amino alcohol using a chiral resolving agent.

Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiopure starting materials from nature, such as amino acids or carbohydrates, to synthesize the target molecule. nih.gov For instance, amino acids can serve as a foundation for building vicinal amino alcohols, though controlling diastereoselectivity can be challenging.

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to stereoselectively create the desired stereocenters. Methods like the asymmetric aminohydroxylation of olefins or the reduction of α-amino ketones with chiral reducing agents are common. nih.gov For example, biocatalytic cascades have been successfully employed for the synthesis of optically active aromatic 1,2-amino alcohols from precursors like L-phenylalanine. nih.govacs.org

Despite the existence of these well-established methods for synthesizing chiral amino alcohols, no specific procedures detailing the control of enantiomeric or diastereomeric purity for 2-Amino-2-(3-methoxyphenyl)propan-1-ol have been documented in the available research.

Application as Chiral Auxiliaries in Asymmetric Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. This strategy is a powerful tool for producing enantiomerically pure compounds. nih.gov

Amino alcohols are a prominent class of compounds used as chiral auxiliaries. researchgate.net Famous examples include:

Evans Auxiliaries (Oxazolidinones): Derived from amino alcohols, these are widely used in diastereoselective alkylation, aldol (B89426), and Diels-Alder reactions. wikipedia.orgresearchgate.net

Pseudoephedrine and Pseudoephenamine: These compounds can be converted into amides that direct the stereoselective alkylation of enolates. wikipedia.org

The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over another. While the structure of this compound is suitable for potential application as a chiral auxiliary, there is no published research demonstrating its use in this capacity for any asymmetric organic transformations.

Development of this compound Derived Chiral Ligands for Metal Catalysis

The development of chiral ligands for transition metal catalysis is a major focus of asymmetric synthesis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. rsc.org

Amino alcohols and their derivatives, particularly those derived from amino acids, are versatile precursors for chiral ligands. rsc.orgnih.gov They can be readily modified to incorporate various coordinating atoms (e.g., nitrogen, phosphorus, oxygen), allowing for the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic process. nih.gov For example, ligands derived from amino acids have been successfully used in copper-catalyzed oxidative coupling reactions and iridium-catalyzed transfer hydrogenation of ketones. rsc.orgresearchgate.net

Although the molecular framework of this compound provides a scaffold that could be elaborated into a chiral ligand for metal catalysis, a review of the scientific literature reveals no instances of its derivatives being synthesized or applied for this purpose.

Reaction Chemistry and Derivatization of 2 Amino 2 3 Methoxyphenyl Propan 1 Ol

Functional Group Interconversions of the Amino and Hydroxyl Groups

The amino and hydroxyl moieties in 2-Amino-2-(3-methoxyphenyl)propan-1-ol are amenable to a variety of standard organic transformations. These reactions are fundamental for modifying the compound's properties or for preparing it for subsequent synthetic steps.

The primary amine can undergo N-alkylation, N-acylation to form amides, and conversion into sulfonamides. It can also be transformed into other nitrogen-containing functional groups. For instance, treatment with nitrous acid can lead to a diazonium salt, which is a key intermediate in deamination reactions.

The primary hydroxyl group can be readily acylated to form esters or alkylated to produce ethers. Oxidation of the primary alcohol can yield the corresponding aldehyde, 2-amino-2-(3-methoxyphenyl)propanal, or further to a carboxylic acid, 2-amino-2-(3-methoxyphenyl)propanoic acid, depending on the oxidizing agent and reaction conditions. nih.gov The hydroxyl group is also a good leaving group after conversion to a sulfonate ester, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. vanderbilt.edu

Selective protection of either the amino or hydroxyl group is often a crucial step in a synthetic sequence. The amino group can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), while the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.

Table 1: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Primary Amine (-NH₂) | Acyl Chloride (R-COCl) | Amide (-NHCOR) |

| Primary Amine (-NH₂) | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Primary Hydroxyl (-OH) | Acyl Chloride (R-COCl) | Ester (-OCOR) |

| Primary Hydroxyl (-OH) | Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |

Rearrangement Reactions Involving the Amino Alcohol Framework (e.g., deamination studies)

The 1,2-amino alcohol framework of this compound makes it a suitable substrate for various molecular rearrangements, particularly those initiated by deamination.

Tiffeneau-Demjanov Rearrangement: The reaction of 1,2-amino alcohols with nitrous acid (HNO₂) can induce a deamination reaction, leading to a reactive diazonium intermediate. libretexts.org This intermediate can then undergo a rearrangement where an adjacent group migrates, resulting in a ring expansion if the amino alcohol is part of a cyclic system, or in the case of an acyclic substrate like this compound, a ketone. libretexts.org The key step involves the migration of a group anti-periplanar to the departing nitrogen gas. In this specific molecule, migration of the 3-methoxyphenyl (B12655295) group would lead to the formation of 1-(3-methoxyphenyl)propan-2-one.

Semipinacol-type Rearrangements: Deamination studies on analogous compounds, such as 2-amino-1-(2-methoxyphenyl)-1-phenylethanol, have shown that the reaction with sodium nitrite (B80452) in aqueous acetic acid can lead to a mixture of rearranged ketones. lookchem.com This occurs through a carbocation intermediate formed after the loss of N₂. The migratory aptitude of the groups attached to the carbon bearing the hydroxyl group influences the product distribution. For this compound, the potential migrating groups are a methyl group and the 3-methoxyphenyl group. Generally, aryl groups have a higher migratory aptitude than alkyl groups, suggesting that the formation of 1-(3-methoxyphenyl)propan-2-one would be a significant product. alfa-chemistry.com

Beckmann Rearrangement: While not a direct reaction of the amino alcohol, its derivatives can undergo this type of rearrangement. For instance, the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one, can be converted to an oxime by reacting with hydroxylamine. masterorganicchemistry.com Treatment of this oxime with an acid catalyst can then induce the Beckmann rearrangement, where the group anti to the hydroxyl group on the oxime migrates to the nitrogen atom, forming a substituted amide. alfa-chemistry.commasterorganicchemistry.comwikipedia.org

Cyclization and Heterocycle Formation (e.g., 1,3,2-oxazaphospholes)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

1,3,2-Oxazaphospholes: This class of phosphorus-containing heterocycles can be synthesized through the condensation of 1,2-amino alcohols with phosphorus reagents. For example, the reaction of this compound with phosphorus oxychloride in the presence of a base like triethylamine (B128534) would likely yield a cyclic phosphorochloridate intermediate. researchgate.net This intermediate can then be reacted with various nucleophiles, such as phenols or amino acid esters, to generate a library of 2-substituted-1,3,2-oxazaphosphole 2-oxides. researchgate.net

Oxazolidines and Related Heterocycles: The reaction of the amino alcohol with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. This cyclization typically occurs under acidic or basic conditions. Furthermore, thermal degradation of similar amino alcohols in the presence of CO₂ has been shown to produce oxazolidinones, such as 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) from 2-amino-2-methyl-1-propanol. researchgate.net This suggests that under appropriate conditions, this compound could be converted to the corresponding 4-methyl-4-(3-methoxyphenyl)-1,3-oxazolidin-2-one.

Multicomponent Reactions: Amino alcohols are valuable components in multicomponent reactions for the synthesis of complex heterocyclic structures. mdpi.com For example, three-component reactions involving an amino alcohol, a methyl ketone, and ethyl trifluoropyruvate have been used to synthesize γ-lactam annulated oxazacycles. mdpi.com This highlights the potential of this compound to participate in diversity-oriented synthesis to create novel heterocyclic scaffolds. frontiersin.org

Reactions of the Aromatic Methoxy (B1213986) Substituent

The methoxy group on the phenyl ring also influences the reactivity of the molecule, primarily through its electronic effects and its potential as a reactive site.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to the methoxy group (positions 2, 4, and 6 of the phenyl ring). The steric hindrance from the propanolamine (B44665) side chain might influence the regioselectivity of these substitutions.

Demethylation (Ether Cleavage): The methyl ether can be cleaved to reveal the corresponding phenol, 3-(2-amino-1-hydroxy-2-methyl-ethyl)phenol. This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This reaction is significant as it can unmask a potentially biologically active phenolic hydroxyl group.

Nucleophilic Aromatic Substitution: While less common for electron-rich methoxy arenes, under specific conditions, the methoxy group can be displaced. For instance, protocols using sodium hydride and lithium iodide have been developed for the nucleophilic amination of methoxy arenes by a tethered amine. ntu.edu.sg

Involvement in Rearrangements: As observed in the deamination of a related ortho-methoxy compound, the oxygen of the methoxy group can participate in rearrangements by acting as an internal nucleophile, leading to the formation of cyclic ethers like benzofurans. lookchem.com While the meta-position of the methoxy group in this compound makes direct intramolecular cyclization of this type less likely, its electronic influence on the stability of intermediates in rearrangement reactions remains a significant factor.

Computational and Theoretical Investigations of 2 Amino 2 3 Methoxyphenyl Propan 1 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. A typical DFT study of 2-Amino-2-(3-methoxyphenyl)propan-1-ol would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information about its electronic nature and reactivity can be derived.

Key parameters calculated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can elucidate various global reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. For instance, electrophilicity and nucleophilicity indices can predict how the molecule will interact with other chemical species. Studies on similar aromatic compounds have successfully used these parameters to understand their chemical behavior. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT analysis for a molecule like this compound.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed picture of its conformational landscape. These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. researchgate.net

Conformational analysis is critical as the shape of a molecule often dictates its biological activity and physical properties. By simulating the molecule's behavior in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its conformation. For example, the protonation state of the amino group can significantly alter the molecule's conformation and its interactions with its surroundings. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationships (QSPR) are computational models that aim to predict the properties of a chemical compound based on its molecular structure. While specific QSPR studies on this compound are not readily found, this methodology could be applied to predict various physicochemical properties.

In a QSPR study, a range of molecular descriptors are calculated for a set of similar molecules with known properties. These descriptors, which can be electronic, steric, or thermodynamic, are then used to build a mathematical model that correlates the descriptors with the property of interest. Such a model could predict properties like boiling point, solubility, or partition coefficient for this compound.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its reactions with other molecules to understand the formation of intermediates, transition states, and final products. For instance, computational studies on similar amino alcohols, like 2-amino-2-methyl-1-propanol, have been used to investigate their reaction mechanisms with carbon dioxide. researchgate.netscispace.com

These studies often employ DFT to calculate the potential energy surface of a reaction. By identifying the lowest energy path from reactants to products, the most likely reaction mechanism can be determined. The activation energies for different steps in the reaction can also be calculated, providing insights into the reaction kinetics. researchgate.net Such computational approaches can distinguish between different possible reaction pathways, for example, the formation of carbamates versus bicarbonates in reactions with CO2. scispace.com

Role of 2 Amino 2 3 Methoxyphenyl Propan 1 Ol As a Key Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

While direct and extensive research specifically detailing the use of 2-Amino-2-(3-methoxyphenyl)propan-1-ol as a precursor in the synthesis of marketed pharmaceuticals is limited in publicly available literature, its structural motifs are present in a number of biologically active molecules. The aminopropanol (B1366323) backbone is a common feature in various therapeutic agents. For instance, analogous structures are found in beta-blockers and certain psychoactive compounds. The presence of the 3-methoxyphenyl (B12655295) group is also of interest, as this moiety is a key component in a range of pharmaceuticals, including analgesics like tramadol (B15222) and tapentadol.

The synthetic utility of this compound lies in the reactivity of its primary amine and hydroxyl groups, which can be readily modified to introduce further complexity and functionality. For example, the amine group can undergo N-alkylation, acylation, or be incorporated into heterocyclic systems. The hydroxyl group can be esterified, etherified, or oxidized to a carbonyl group, providing a handle for a variety of subsequent chemical transformations.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Intermediate Synthesis

| Functional Group | Reaction Type | Potential Products |

| Primary Amine | N-Alkylation | Secondary or Tertiary Amines |

| N-Acylation | Amides | |

| Reductive Amination | Substituted Amines | |

| Heterocycle Formation | Imidazoles, Pyrroles, etc. | |

| Hydroxyl Group | O-Alkylation | Ethers |

| O-Acylation | Esters | |

| Oxidation | Aldehydes or Carboxylic Acids |

Scaffold for the Development of New Organic Compounds

The structural framework of this compound serves as a valuable scaffold for the generation of libraries of new organic compounds in drug discovery and materials science. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various substituents can be attached to create a range of derivatives with diverse biological activities.

The combination of a chiral center (at the carbon bearing the amino and methyl groups, assuming a chiral synthesis or resolution), an aromatic ring, and two reactive functional groups allows for the systematic exploration of chemical space. By modifying the amine and hydroxyl functionalities and potentially the aromatic ring, chemists can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets.

Table 2: Exemplary Derivatives from the this compound Scaffold

| Derivative Type | Modification | Potential Application Area |

| Amino Acid Analogs | Oxidation of the hydroxyl group | Peptidomimetics, Enzyme inhibitors |

| Chiral Ligands | Coordination with metal centers | Asymmetric catalysis |

| Heterocyclic Systems | Ring-closing reactions involving both functional groups | Medicinal chemistry, Agrochemicals |

| Polymer Building Blocks | Polymerization via functional groups | Materials science |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound. For 2-Amino-2-(3-methoxyphenyl)propan-1-ol, ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms. Furthermore, advanced NMR techniques, such as the use of chiral derivatizing agents (CDAs), can be employed for stereochemical assignment.

When a chiral compound like this compound is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the spectra to established models. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA used for this purpose with chiral alcohols and amines.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, the protons of the propan-1-ol backbone, and the exchangeable protons of the amino and hydroxyl groups. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.30 | m | 1H | Ar-H |

| 6.80 - 6.95 | m | 3H | Ar-H |

| 3.81 | s | 3H | -OCH₃ |

| 3.55 | d | 1H | -CH₂OH (diastereotopic) |

| 3.45 | d | 1H | -CH₂OH (diastereotopic) |

| 2.50 (broad) | s | 3H | -NH₂, -OH |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.8 | Ar-C (C-OCH₃) |

| 145.0 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 118.0 | Ar-CH |

| 112.5 | Ar-CH |

| 111.0 | Ar-CH |

| 70.0 | -CH₂OH |

| 58.0 | C-NH₂ |

| 55.2 | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₅NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined mass, typically with an error of less than 5 ppm. This high accuracy allows for the unambiguous determination of the molecular formula.

In addition to accurate mass measurement of the molecular ion, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely lead to characteristic neutral losses, such as the loss of water (H₂O) from the propanol (B110389) moiety or the loss of ammonia (B1221849) (NH₃). The fragmentation of the aromatic ring can also provide structural information. These fragmentation pathways help to piece together the structure of the molecule, confirming the presence of specific functional groups and their connectivity.

Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

|---|---|

| [M+H]⁺ | 182.1176 |

| [M+Na]⁺ | 204.0995 |

| [M+H-H₂O]⁺ | 164.1070 |

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Determination

Determining the enantiomeric purity of a chiral compound is crucial, and this is typically achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation in time as they pass through the column.

For a polar molecule like this amino alcohol, chiral HPLC is often the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. yakhak.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation (resolution) between the enantiomer peaks. yakhak.org

Chiral GC can also be employed, often after derivatization of the amino and hydroxyl groups to increase the volatility of the compound. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents. The separation is then performed on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The detector response for each enantiomer is used to calculate the enantiomeric excess (ee) of the sample.

Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Expected Chromatographic Results

| Enantiomer | Retention Time (min) |

|---|---|

| (R)-enantiomer | 8.5 |

X-ray Crystallography for Absolute Configuration Determination

While NMR with chiral derivatizing agents can provide information about the relative stereochemistry and enantiomeric excess, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique requires a single, high-quality crystal of the compound.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of every atom in the crystal lattice can be determined. To establish the absolute configuration of a light-atom molecule like this compound, anomalous dispersion effects are utilized. This often requires the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The Flack parameter, derived from the crystallographic data, is a critical value that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment.

Although a crystal structure for this compound is not publicly available, the data obtained from such an analysis would provide unequivocal proof of its three-dimensional structure.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.5 |

| Z | 4 |

| R-factor | < 0.05 |

Future Perspectives and Emerging Research Avenues for 2 Amino 2 3 Methoxyphenyl Propan 1 Ol

Green Chemistry Approaches in its Synthesis and Transformation

Traditional chemical synthesis routes for chiral vicinal amino alcohols often involve harsh reaction conditions, the use of costly transition metal catalysts, and can suffer from a lack of sufficient regio- and enantioselectivity. acs.org Consequently, the development of efficient and environmentally benign synthetic methods is a major focus of current research.

One of the most promising green approaches is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases (AADHs), have demonstrated the ability to synthesize chiral amino alcohols from α-hydroxy ketones with high conversion rates (up to 99%) and excellent enantiomeric excess (>99% ee). acs.orgfrontiersin.org This enzymatic approach utilizes ammonia (B1221849) as the amino donor under mild conditions, presenting a sustainable alternative to conventional chemical methods. frontiersin.org The application of such biocatalytic systems could provide a direct and efficient pathway to 2-Amino-2-(3-methoxyphenyl)propan-1-ol from a corresponding α-hydroxy ketone precursor.

Another significant green chemistry alternative is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This method avoids the need for protecting and deprotecting the amino group, making it a safer and operationally simpler process. acs.org It offers distinct economic and environmental advantages over classical resolution methods and high-pressure hydrogenation reactions. acs.org Employing fruit waste, such as kinnow peel powder, as a green, eco-friendly catalyst for the synthesis of β-amino alcohols also represents an innovative and sustainable strategy. nih.gov

These methodologies align with the principles of green chemistry by reducing waste, avoiding harsh reagents, and improving atom economy, thereby offering sustainable pathways for the industrial-scale production and transformation of this compound.

Table 1: Comparison of Synthetic Approaches for Chiral Amino Alcohols

| Method | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established procedures | Harsh conditions, expensive catalysts, potential for waste generation acs.org | Low |

| Biocatalysis (e.g., AmDHs) | High selectivity, mild conditions, uses ammonia as amino donor acs.orgfrontiersin.org | Enzyme stability and cost can be a factor | High |

| Asymmetric Transfer Hydrogenation | No need for protecting groups, safer, operationally simple acs.org | Requires a metal catalyst (Ruthenium) | Medium to High |

| Fruit-Waste Derived Catalysts | Utilizes waste biomass, environmentally benign nih.gov | Catalyst efficiency and scope may vary | High |

Exploration of Novel Catalytic Applications

Chiral amino alcohols are not only synthetic targets but also crucial components in the field of asymmetric catalysis, where they can serve as organocatalysts or as precursors to chiral ligands. acs.orgrsc.org

Simple primary β-amino alcohols have been shown to function as efficient, eco-friendly organocatalysts in reactions like the asymmetric Michael addition. rsc.org These molecules contain both an amino group (a basic site) and a hydroxyl group (a hydrogen-bonding site), allowing them to effectively control the enantioselectivity of a reaction. rsc.org Investigating the potential of this compound as a direct organocatalyst for various carbon-carbon bond-forming reactions is a compelling avenue for future research.

Furthermore, chiral amino alcohols are readily accessible precursors for the synthesis of oxazoline-containing ligands, one of the most successful and versatile ligand classes in asymmetric catalysis. wikipedia.orgnih.gov The synthesis is facile, often involving the cyclization of the amino alcohol with a suitable functional group. wikipedia.org Ligands such as phosphinooxazolines (PHOX) are synthesized from these precursors and are used in a wide array of metal-catalyzed transformations. nih.govresearchgate.net The stereocenter in the oxazoline (B21484) ring, derived directly from the amino alcohol, is adjacent to the coordinating nitrogen atom, allowing it to exert significant influence on the selectivity of the catalytic process. wikipedia.org The development of novel oxazoline ligands from this compound could lead to new, highly effective catalysts for challenging asymmetric transformations.

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Description | Key Structural Features | Potential Reactions |

|---|---|---|---|

| Organocatalyst | The molecule itself acts as the catalyst. rsc.org | Amino group (basic site), Hydroxyl group (H-bonding site) | Michael additions, Aldol (B89426) reactions, Diels-Alder reactions rsc.org |

| Chiral Ligand Precursor | Used to synthesize more complex chiral ligands. wikipedia.orgnih.gov | Chiral backbone is incorporated into the ligand structure. | Asymmetric hydrogenation, Allylic alkylation, Heck reaction nih.gov |

Expansion of Derivative Chemistry and Application Domains

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of new derivatives with potentially novel applications. The enantioenriched oxazolines formed from this amino alcohol are not just useful as ligands but also as valuable intermediates that can be rapidly converted into other important chiral molecules, such as amino acids and β-amines, through standard organic transformations like hydrolysis, oxidation, or reduction. researchgate.net

By modifying the amino or hydroxyl groups, or by altering the aromatic ring, a library of new compounds can be generated. For instance, research on related structures has shown that creating derivatives bearing thiazole (B1198619) or other heterocyclic moieties can lead to compounds with promising antibacterial and antifungal activities, including against multidrug-resistant pathogens. nih.govnanomedicine-rj.com Similarly, the synthesis of novel carboxamides and hydrazides from related methoxyphenyl-amino precursors has yielded derivatives with significant antioxidant and anticancer properties. mdpi.commdpi.com

This suggests a clear path for future research: the systematic synthesis of novel derivatives of this compound and the subsequent screening of these compounds for a wide range of biological activities. This exploration could uncover new therapeutic agents for infectious diseases, cancer, or inflammatory conditions, thereby expanding the application domains of this versatile chemical building block far beyond its current scope. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-2-(3-methoxyphenyl)propan-1-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of a ketone precursor. For example, a 3-methoxyphenyl-substituted propanone can be treated with ammonia under hydrogenation (e.g., using Raney nickel) to introduce the amino group . Reaction conditions (temperature, solvent polarity, inert atmosphere) are critical to minimize side reactions like over-reduction or oxidation. Hydrochloride salt formation (e.g., using HCl gas) enhances stability and solubility for downstream applications .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, amino, hydroxyl) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC (RP-HPLC) with UV detection validates purity, as demonstrated for structurally related amino alcohols .

- X-ray Crystallography : Resolves absolute configuration, especially for chiral variants .

Q. What are the key functional groups influencing its reactivity?

- Functional Groups :

- Amino Group (-NH₂) : Participates in Schiff base formation, alkylation, or hydrogen bonding with biomolecules.

- Hydroxyl Group (-OH) : Enables esterification or oxidation to ketones (e.g., using KMnO₄) .

- 3-Methoxyphenyl Ring : Electron-donating methoxy group affects electrophilic substitution patterns and π-π interactions in receptor binding .

Advanced Research Questions

Q. How can researchers optimize purification techniques to isolate high-purity product?

- Strategies :

- Crystallization : Use solvent systems (e.g., ethanol/water) to exploit differential solubility of the hydrochloride salt .

- Column Chromatography : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol) separates stereoisomers or byproducts .

- Continuous Flow Reactors : Minimize impurities by controlling residence time and temperature during synthesis .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

Q. What strategies address low yields or impurities during synthesis?

- Troubleshooting :

- Side Reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

- Byproduct Formation : Optimize stoichiometry of reducing agents (e.g., LiAlH₄ vs. NaBH₄) to avoid over-reduction .

- Scale-Up Challenges : Implement inline analytics (e.g., FTIR) for real-time monitoring of reaction progress .

Q. What are the mechanistic pathways for its oxidation and reduction?

- Oxidation : The hydroxyl group can be oxidized to a ketone using CrO₃ or KMnO₄, forming 2-amino-2-(3-methoxyphenyl)propan-1-one. Steric hindrance from the methoxy group slows reaction kinetics .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces imine intermediates during reductive amination, with enantioselectivity controlled by chiral catalysts .

Q. How to develop validated analytical methods for quantification?

- Method Development :

- RP-HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Validate for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (>95%) as shown for related amino alcohols .

- Chiral HPLC : Employ cellulose-based columns to resolve enantiomers, critical for pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.